molecular formula C44H82O3 B033867 Erucic anhydride CAS No. 103213-60-1

Erucic anhydride

Cat. No.: B033867
CAS No.: 103213-60-1
M. Wt: 659.1 g/mol
InChI Key: LVWSCSGKAPKSBZ-UHFFFAOYSA-N
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Description

Erucic anhydride is a chemical compound derived from erucic acid, a monounsaturated omega-9 fatty acid. Erucic acid is primarily found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds . This compound is utilized in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Erucic anhydride, also known as erucic acid (EA), is a monounsaturated omega-9 fatty acid . It primarily interacts with peroxisome proliferator-activated receptors (PPARs) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This compound exerts its effects through its agonistic action on PPARs . By binding to these receptors, it influences the transcription of various genes involved in metabolic and inflammatory processes . This interaction leads to a cascade of events resulting in various pharmacological effects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of inflammatory mediators and the alteration of various signaling molecules in the hippocampus, such as protein kinase C zeta (PKC), phosphatidylinositide 3-kinase (PI3K), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK) . These changes in signaling pathways can lead to downstream effects such as improved cognitive function and amelioration of certain diseases .

Pharmacokinetics

It’s known that this compound is frequently utilized as a nutritional supplement for the treatment of certain conditions, suggesting it has favorable bioavailability .

Result of Action

This compound has demonstrated favorable effects in rodents, including ameliorating myocardial lipidosis (fat accumulation in the heart muscle), congestive heart disease, hepatic steatosis (fat accumulation in the liver), and memory impairments . It also has anti-inflammatory, antioxidant, and anti-tumor properties, and inhibits influenza A virus .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the sowing time, climate of the planting site, lodging angle, planting density, and fertilizer can all affect the production of this compound in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Erucic anhydride can be synthesized through the dehydration of erucic acid. This process typically involves heating erucic acid in the presence of a dehydrating agent, such as acetic anhydride or phosphorus pentoxide, under controlled conditions . The reaction is carried out at elevated temperatures to facilitate the removal of water and the formation of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale dehydration of erucic acid. The process is optimized to ensure high yield and purity of the final product. Industrial methods may include the use of continuous reactors and advanced separation techniques to isolate and purify this compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Erucic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form erucic acid.

    Esterification: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst, such as sulfuric acid, at elevated temperatures.

    Esterification: Involves the use of alcohols and an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

    Aminolysis: Conducted with amines at elevated temperatures, often in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Erucic acid.

    Esterification: Erucic acid esters.

    Aminolysis: Erucic acid amides.

Scientific Research Applications

Erucic anhydride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Behenic anhydride: Derived from behenic acid, another long-chain fatty acid.

    Oleic anhydride: Derived from oleic acid, a monounsaturated omega-9 fatty acid.

    Linoleic anhydride: Derived from linoleic acid, a polyunsaturated omega-6 fatty acid.

Uniqueness of Erucic Anhydride

This compound is unique due to its long carbon chain and the presence of a double bond in the omega-9 position. This structure imparts specific chemical and physical properties, such as high hydrophobicity and lubricating ability, making it valuable in various industrial applications .

Properties

CAS No.

103213-60-1

Molecular Formula

C44H82O3

Molecular Weight

659.1 g/mol

IUPAC Name

docos-13-enoyl docos-13-enoate

InChI

InChI=1S/C44H82O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-42H2,1-2H3

InChI Key

LVWSCSGKAPKSBZ-UHFFFAOYSA-N

SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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